N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
CAS No.: 313237-86-4
Cat. No.: VC5164708
Molecular Formula: C15H10ClN3O2S
Molecular Weight: 331.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313237-86-4 |
|---|---|
| Molecular Formula | C15H10ClN3O2S |
| Molecular Weight | 331.77 |
| IUPAC Name | N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C15H10ClN3O2S/c16-12-3-1-2-4-13(12)17-15-18-14(9-22-15)10-5-7-11(8-6-10)19(20)21/h1-9H,(H,17,18) |
| Standard InChI Key | PYBINZUCRRSMAR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines a thiazole core with two aromatic substituents:
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2-Chlorophenyl group: Introduces electron-withdrawing effects due to the chlorine atom, enhancing electrophilic reactivity.
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4-Nitrophenyl group: The nitro group (-NO₂) further amplifies electron deficiency, potentially influencing intermolecular interactions and stability.
The thiazole ring itself contributes to conjugation, enabling π-π stacking interactions with biological targets. Computational modeling suggests that the chloro and nitro groups create a polarized electron distribution, which may facilitate binding to enzymes or receptors.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀ClN₃O₂S |
| Molecular Weight | 331.77 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
| SMILES | Clc1ccccc1Nc2nc(cs2)c3ccc(cc3)N+[O-] |
| Solubility | Not available |
Synthesis and Optimization
General Synthetic Route
The synthesis of N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine likely follows a two-step protocol common to thiazole derivatives :
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Thiazole Ring Formation: Cyclization of thiourea with α-haloketones (e.g., 2-bromo-4-nitroacetophenone) under basic conditions.
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Aromatic Substitution: Reaction of the thiazole intermediate with 2-chloroaniline in a polar aprotic solvent (e.g., DMF) using potassium carbonate as a base .
Representative Reaction Conditions :
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Reagents: 2-Chloroaniline (1 equiv), 4-(4-nitrophenyl)thiazol-2-amine (1 equiv), K₂CO₃ (1 equiv)
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Solvent: DMF, reflux at 110°C for 5–7 hours
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Yield: ~90% (estimated based on analogous reactions)
Industrial-Scale Considerations
For large-scale production, continuous flow reactors could enhance yield and reduce reaction time. Purification typically involves recrystallization from ethanol or chromatography.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Thiazole derivatives exhibit broad-spectrum antimicrobial activity. The nitro group facilitates penetration through microbial membranes, while the chloro group may disrupt bacterial efflux pumps . Preliminary data on analogs suggest MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Hypothesized Biological Activities
Comparative Analysis with Related Compounds
Substituent Effects on Bioactivity
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Chloro vs. Methoxy (CAS 312915-05-2): The chloro group’s electronegativity may improve target binding but reduce solubility compared to the methoxy analog.
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Chloro vs. Methyl (CAS 8006-4558): Methyl groups enhance lipophilicity, whereas chloro groups prioritize electronic effects, potentially altering metabolic stability .
Table 3: Structural and Functional Comparisons
Future Research Directions
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Mechanistic Studies: Elucidate interactions with tubulin and microbial targets using X-ray crystallography.
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Solubility Enhancement: Modify substituents to improve bioavailability without compromising activity.
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In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.
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